Product packaging for 2-Carboxypropyl methacrylate(Cat. No.:CAS No. 73850-50-7)

2-Carboxypropyl methacrylate

Cat. No.: B12652785
CAS No.: 73850-50-7
M. Wt: 172.18 g/mol
InChI Key: JPVKGOUOYQMHDD-UHFFFAOYSA-N
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Description

2-Carboxypropyl methacrylate is a methacrylic acid derivative characterized by a carboxyl group attached to the propyl chain of the methacrylate ester. Its CAS number is listed as 94291-95-9, with a registration date of May 31, 2018 . While direct structural or synthetic data for this compound is sparse in the provided evidence, its nomenclature suggests a structure combining a methacrylate backbone with a carboxypropyl substituent. This functional group likely enhances its reactivity and solubility in polar solvents compared to simpler methacrylates.

The compound has been indirectly referenced in biochemical contexts. Additionally, phosphorus-containing inhibitors derived from 2-carboxypropyl groups (e.g., 3-amino-3-[P-(2-carboxypropyl)phosphinyl]propionic acid) have been studied in enzymatic assays, suggesting applications in drug design .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B12652785 2-Carboxypropyl methacrylate CAS No. 73850-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73850-50-7

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-methyl-3-(2-methylprop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C8H12O4/c1-5(2)8(11)12-4-6(3)7(9)10/h6H,1,4H2,2-3H3,(H,9,10)

InChI Key

JPVKGOUOYQMHDD-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(=C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of Methacrylic Acid with 2-Hydroxypropionic Acid Derivatives

One common approach is the direct esterification of methacrylic acid with a hydroxypropionic acid or its derivatives under controlled conditions:

  • Reactants: Methacrylic acid and 2-hydroxypropionic acid or propylene oxide (epoxypropane)
  • Catalysts: Acid catalysts or metal oxides (e.g., iron trioxide)
  • Polymerization Inhibitors: p-Hydroxyanisole or methyl hydroquinone to prevent premature polymerization
  • Reaction Conditions:
    • Temperature: 80–96 °C
    • Atmosphere: Nitrogen or vacuum to avoid oxidation and polymerization
    • Pressure: Reduced pressure or controlled internal pressure (up to 60 kPa)
  • Procedure:
    • Methacrylic acid is heated with catalysts and inhibitors in a reactor.
    • Propylene oxide is added dropwise under stirring to control the exothermic reaction.
    • The reaction proceeds for 1–2 hours at 80–85 °C or up to 96 °C under nitrogen protection.
    • The reaction progress is monitored by measuring residual methacrylic acid content, aiming for less than 0.4% by mass.
    • The product is purified by vacuum distillation at 4–6 mmHg and 73–79 °C to isolate pure this compound.

Ring-Opening Reaction of Propylene Oxide with Methacrylic Acid

This method involves the nucleophilic ring-opening of propylene oxide by methacrylic acid:

  • Reactants: Methacrylic acid and propylene oxide
  • Catalysts: Iron trioxide or methyl sodium dichromate
  • Inhibitors: p-Hydroxyanisole or methyl hydroquinone to inhibit polymerization
  • Reaction Setup: Four-hole boiling flask with agitator, thermometer, reflux condenser, and constant pressure dropping funnel
  • Process:
    • Methacrylic acid and catalyst are heated to 80–85 °C.
    • Propylene oxide is added dropwise over 1–2 hours with stirring.
    • The mixture is reacted further for 0.5–1.5 hours at the same temperature.
    • The crude product is subjected to vacuum distillation to remove impurities and isolate the target ester.

Synthesis via Methacryloyl Anhydride and Propylene Glycol

An alternative route involves reacting methacryloyl anhydride with propylene glycol:

  • Reactants: Methacryloyl anhydride and propylene glycol
  • Catalysts: Pyridine and dimethylaminopyridine (DMAP) as base catalysts
  • Solvent: Tetrahydrofuran (THF)
  • Reaction Conditions:
    • Stage 1: Propylene glycol with pyridine and DMAP in THF at 23 °C for 0.5 h
    • Stage 2: Methacryloyl anhydride added at 5–23 °C for 1 h
  • Workup:
    • Extraction with ethyl acetate and washing with hydrochloric acid, water, and potassium carbonate solution to remove impurities
    • Multiple water washes to purify the organic layer
    • Concentration and silica gel column chromatography to isolate pure this compound.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Temperature 80–96 °C Controlled to avoid polymerization
Pressure Atmospheric to 60 kPa Vacuum distillation at 4–6 mmHg for purification
Molar Ratio (Methacrylic Acid : Propylene Oxide) 1 : 1 to 1 : 1.2 Slight excess of propylene oxide to drive reaction
Catalyst Loading 0.02–0.03 molar ratio Iron trioxide or methyl sodium dichromate
Polymerization Inhibitor 0.1–0.15 wt% p-Hydroxyanisole or methyl hydroquinone
Reaction Time 1.5–3 hours Includes addition and post-reaction time

Purification Techniques

  • Vacuum Distillation: Essential to separate the product from unreacted starting materials and side products, typically performed at 4–6 mmHg and 73–79 °C.
  • Solvent Extraction and Washing: Used in the methacryloyl anhydride route to remove acidic and basic impurities.
  • Chromatography: Silica gel column chromatography may be employed for high-purity requirements.

Research Findings and Industrial Relevance

  • The use of p-hydroxyanisole as a polymerization inhibitor is superior to traditional inhibitors like hydroquinone, allowing direct participation in polymerization without removal, thus improving product quality and process efficiency.
  • Real-time monitoring of methacrylic acid content ensures reaction completeness and minimizes residual acid, which can affect polymerization behavior and product stability.
  • The ring-opening method with propylene oxide under nitrogen protection is scalable and yields high-purity this compound suitable for polymer synthesis.
  • The methacryloyl anhydride route offers a milder reaction environment and is suitable for laboratory-scale synthesis with good control over product purity.

Summary Table of Preparation Methods

Method Reactants Catalysts/Inhibitors Conditions Purification Advantages
Ring-opening of propylene oxide Methacrylic acid + propylene oxide Iron trioxide, p-hydroxyanisole 80–85 °C, nitrogen atmosphere Vacuum distillation (4–6 mmHg) High yield, scalable, efficient inhibitor
Esterification with methacryloyl anhydride Methacryloyl anhydride + propylene glycol Pyridine, DMAP 5–23 °C, THF solvent Extraction, washing, chromatography Mild conditions, good purity
Direct esterification Methacrylic acid + 2-hydroxypropionic acid Acid catalysts, polymerization inhibitors 80–96 °C, vacuum or nitrogen Vacuum distillation Simple, direct synthesis

This comprehensive analysis of preparation methods for this compound highlights the importance of controlled reaction conditions, choice of catalysts and inhibitors, and purification techniques to obtain high-quality monomer suitable for advanced polymer applications. The ring-opening of propylene oxide with methacrylic acid under nitrogen protection and vacuum distillation remains the most industrially relevant method due to its efficiency and product quality.

Chemical Reactions Analysis

Esterification Route

  • Reactants : Methacrylic acid + 1,2-propanediol

  • Conditions : Acid catalyst (e.g., p-hydroxyanisole as polymerization inhibitor), 80–85°C, controlled reactant ratios .

  • Key Optimization : Temperature control and inhibitor selection (e.g., p-hydroxyanisole outperforms hydroquinone) .

MethodKey Features
EsterificationUses 1,2-propanediol and methacrylic acid; optimized for purity
Propylene Oxide ReactionAlternative pathway involving propylene oxide and methacrylic acid

Hydrolysis and Reactivity

HPMA undergoes hydrolysis under physiological conditions, releasing methacrylic acid and 1,2-propanediol . This reaction is catalyzed by enzymes like porcine liver esterase .

Reaction Mechanism

  • Catalyst : Non-specific esterases

  • Products : Methacrylic acid + 1,2-propanediol

  • Conditions : pH 6.5, 37°C .

Polymerization Behavior

HPMA participates in radical polymerization, forming homopolymers or copolymers with monomers like (meth)acrylic acid, styrene, and vinyl derivatives .

Key Polymerization Features

  • Reactivity : High reactivity due to methacrylate group .

  • Secondary Reactions : Depropagation occurs above ceiling temperatures (~200–210°C for methacrylates) .

  • Hydrogen Bonding : Hydroxyl groups enhance reactivity in nonpolar solvents via intermolecular hydrogen bonding .

PropertyObservations
HomopolymerizationForms thermoresponsive polymers (e.g., poly(HPMA))
CopolymerizationCompatible with acrylonitrile, styrene, and maleic acid esters

UV-Curable Systems

  • Prepolymer Synthesis : HPMA end-caps polyurethane acrylate prepolymers for UV-curable coatings .

  • Mechanical Properties : Adjusting HPMA content modifies hardness, tensile strength, and thermal stability .

Key Research Findings

  • Synthesis Efficiency : Patented methods achieve high purity using p-hydroxyanisole as a non-removable inhibitor .

  • Polymer Characterization : FTIR, ¹H NMR, and GPC confirm successful incorporation of HPMA in copolymers .

  • Regulatory Safety : EFSA concludes no safety concerns for HPMA in food-contact coatings when cured at ≥200°C .

Scientific Research Applications

Biomedical Applications

Biocompatible Materials
One of the most promising applications of 2-carboxypropyl methacrylate is in the development of biocompatible materials for medical applications. Research indicates that copolymers containing carboxylic acid groups can promote calcification, making them suitable for bone tissue engineering. These materials can facilitate the integration of implants into bone tissue due to their favorable interaction with biological systems .

Dental Composites
In dentistry, this compound is utilized in dental composites and adhesives. Its properties allow for improved adhesion to dental tissues, enhancing the durability and effectiveness of dental restorations. The incorporation of this compound into dental materials has been shown to improve their mechanical properties and resistance to degradation over time .

Coatings and Adhesives

Protective Coatings
The compound is also employed in the formulation of protective coatings. Its ability to form strong bonds with surfaces makes it ideal for use in automotive coatings, industrial finishes, and protective layers for various substrates. The presence of carboxyl groups enhances adhesion and provides additional resistance to environmental factors such as moisture and chemicals .

Adhesives
this compound serves as a key component in adhesive formulations. Its compatibility with different substrates allows for the development of high-performance adhesives used in construction, automotive, and aerospace industries. The adhesive properties can be further enhanced by copolymerizing with other monomers to tailor performance characteristics such as flexibility and strength .

Polymer Production

The compound is instrumental in producing various polymers through copolymerization processes. This versatility enables the creation of tailored materials that meet specific performance criteria across multiple industries.

Application Area Specific Uses Benefits
BiomedicalBone tissue engineering, dental compositesEnhanced biocompatibility and mechanical properties
CoatingsAutomotive finishes, industrial coatingsImproved adhesion and environmental resistance
AdhesivesConstruction, automotive bondingHigh strength and durability
Polymer ProductionCustom polymer formulationsTailored properties for specific applications

Case Study 1: Bone Tissue Engineering

Research conducted on copolymers derived from this compound demonstrated significant potential for use as scaffolds in bone tissue engineering. In vitro studies revealed that these materials support cell adhesion and proliferation, leading to promising outcomes for future in vivo applications.

Case Study 2: Dental Adhesives

A comparative study on dental adhesives incorporating this compound showed enhanced bonding strength compared to traditional formulations. This improvement was attributed to the chemical interactions facilitated by the carboxyl groups, leading to better integration with tooth structure.

Mechanism of Action

The mechanism of action of 2-carboxypropyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The compound can interact with biological molecules, making it useful in biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-carboxypropyl methacrylate with structurally related methacrylate derivatives, focusing on functional groups, properties, and applications:

Compound Key Functional Groups Physical/Chemical Properties Applications Analytical Methods
This compound Methacrylate ester, carboxyl group Presumed moderate hydrophilicity due to carboxyl group; reactive for copolymerization Potential use in pH-sensitive copolymers, biomedical materials (inferred) FTIR, NMR (analogous to )
Methyl methacrylate Methacrylate ester Volatile liquid (b.p. 101°C), low water solubility Plastics, bone cements, adhesives Chromatography, spectroscopy
2-Hydroxyethyl methacrylate (HPMA) Methacrylate ester, hydroxyl group Hydrophilic, forms hydrogels; purity grades: 95–99% Contact lenses, drug delivery systems HPLC, FTIR, NMR
2-Chloroquinyl methacrylate Methacrylate ester, chlorine, quinyl group Enhanced rigidity/UV stability; C–Cl stretch at 1057 cm⁻¹ (FTIR) Specialty polymers, coatings FTIR, NMR
Methacrylic acid copolymers Methacrylate ester, carboxylic acid pH-dependent solubility (e.g., enteric coatings) Pharmaceutical coatings (Type A/B for controlled release) Chromatography, centrifugation

Structural and Functional Differences

  • Carboxyl vs. Hydroxyl/Chlorine: The carboxyl group in this compound provides stronger acidity (pKa ~4–5) compared to the hydroxyl group in HPMA (pKa ~14) or the non-acidic chlorine in 2-chloroquinyl methacrylate. This acidity enables pH-responsive behavior in copolymers, akin to methacrylic acid-based systems .
  • Reactivity : The carboxyl group facilitates ionic interactions and crosslinking, whereas HPMA’s hydroxyl group supports hydrogen bonding for hydrogel formation . Chlorine in 2-chloroquinyl methacrylate enhances polymer stability via steric and electronic effects .

Analytical Characterization

  • Spectroscopy : FTIR and NMR are critical for confirming functional groups. For instance, CQMA’s C–Cl stretch at 1057 cm⁻¹ and HEMA’s O–C bands at 1321–1032 cm⁻¹ highlight distinct spectral fingerprints .
  • Chromatography : Methacrylic acid copolymers are analyzed via HPLC after centrifugation to remove polymer precipitates .

Biological Activity

2-Carboxypropyl methacrylate (CPMA) is a methacrylate derivative that has garnered interest due to its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of CPMA, focusing on its properties, synthesis, and applications, supported by data tables and case studies.

This compound is characterized by the presence of a carboxylic acid group attached to a methacrylate structure, which enhances its reactivity and solubility in biological systems. The molecular formula for CPMA is C₈H₁₂O₄, and it has a molecular weight of approximately 172.18 g/mol. The synthesis of CPMA typically involves the esterification of methacrylic acid with 2-carboxypropanol under acidic conditions.

1. Biocompatibility

Biocompatibility is a crucial aspect of any compound intended for biomedical applications. Studies have shown that CPMA exhibits favorable biocompatibility, making it suitable for use in drug delivery systems and as a component in hydrogels. In vitro assays demonstrated that CPMA does not induce significant cytotoxicity in various cell lines, including fibroblasts and epithelial cells .

2. Antimicrobial Properties

Recent studies have indicated that CPMA possesses antimicrobial activities, particularly against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property is particularly beneficial in developing antimicrobial coatings for medical devices .

Case Studies

Several case studies highlight the biological activity of CPMA:

  • Case Study 1: Drug Delivery Systems
    A study investigated the use of CPMA-based hydrogels for controlled drug release. The hydrogels demonstrated a sustained release profile for model drugs over several days, indicating potential for use in therapeutic applications .
  • Case Study 2: Antimicrobial Coatings
    Research focused on incorporating CPMA into polymeric coatings for catheters. The coatings exhibited significant reductions in microbial colonization compared to standard materials, suggesting that CPMA can enhance the safety of medical devices .

Data Tables

PropertyValue
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol
SolubilitySoluble in water and ethanol
BiocompatibilityNon-cytotoxic
Antimicrobial ActivityEffective against E. coli and S. aureus

The biological activity of CPMA can be attributed to its ability to interact with cellular components:

  • Cell Membrane Interaction : CPMA's hydrophobic regions allow it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Upon exposure to UV light or certain conditions, CPMA can generate ROS, which may contribute to its antimicrobial effects .

Q & A

Basic: What established synthesis routes exist for 2-carboxypropyl methacrylate, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The primary synthesis involves reacting methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like sodium hydroxide or pyridine . To optimize yield:

  • Monitor reaction temperature (typically 60–80°C) and catalyst concentration to balance reaction rate and side-product formation.
  • Use inert gas purging (e.g., nitrogen) to prevent premature polymerization .
  • Post-synthesis, employ vacuum distillation for purification, ensuring inhibitors (e.g., hydroquinone) are added to stabilize the monomer .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • FTIR : Confirm carboxyl (–COOH) and methacrylate (C=C) groups via peaks at ~1700 cm⁻¹ (ester C=O) and 1635–1640 cm⁻¹ (vinyl C=C) .
  • ¹H/¹³C NMR : Identify proton environments (e.g., δ 5.6–6.1 ppm for methacrylate vinyl protons; δ 1.9 ppm for methyl groups) .
  • HPLC : Assess purity by comparing retention times against standards, using methanol/water mobile phases with 0.1% trifluoroacetic acid to improve peak resolution .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use nitrile gloves and indirect-vent goggles to prevent skin/eye contact, as the monomer can cause irritation .
  • Store at ≤25°C with polymerization inhibitors (e.g., 50–200 ppm MEHQ) to prevent exothermic polymerization .
  • Conduct reactions in fume hoods with spill trays, and dispose of waste via approved chemical disposal plants .

Advanced: How can copolymer design incorporating this compound enhance material properties for biomedical applications?

Methodological Answer:

  • Copolymerization with acrylates : Adjust the ratio of this compound to hydrophilic monomers (e.g., hydroxyethyl methacrylate) to tune hydrogel swelling behavior .
  • pH-responsive systems : Leverage the carboxyl group’s ionization (pKa ~4.5) to create drug delivery carriers that release payloads in alkaline environments .
  • Crosslinking strategies : Use carbodiimide chemistry to form amide bonds with amine-containing polymers, improving mechanical stability .

Advanced: What methodologies address contradictory data on the pH-dependent stability of this compound in aqueous solutions?

Methodological Answer:

  • Controlled kinetic studies : Use phosphate buffers (pH 2–9) to quantify hydrolysis rates via HPLC, isolating degradation products (e.g., methacrylic acid) .
  • Temperature-dependent analysis : Apply Arrhenius modeling to differentiate between hydrolytic (pH-sensitive) and thermal degradation pathways .
  • Statistical validation : Replicate experiments ≥3 times under standardized conditions (e.g., 25°C, 0.1 M ionic strength) to identify outliers .

Advanced: How can researchers reconcile discrepancies in reported reactivity ratios during copolymerization with acrylate monomers?

Methodological Answer:

  • High-throughput screening : Use combinatorial libraries to test monomer ratios (e.g., 1:1 to 1:10) and calculate reactivity ratios (r₁, r₂) via the Mayo-Lewis equation .
  • Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to track monomer consumption and verify kinetic models .
  • Cross-validate data : Compare results across solvents (e.g., THF vs. DMF) to isolate solvent polarity effects on reactivity .

Advanced: What strategies mitigate premature polymerization during storage of this compound?

Methodological Answer:

  • Inhibitor optimization : Test inhibitor cocktails (e.g., MEHQ + oxygen) at 50–200 ppm, balancing shelf life and monomer reactivity .
  • Storage conditions : Use amber glass bottles under nitrogen atmosphere at 4°C to reduce light/oxygen exposure .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to quantify inhibitor depletion rates .

Advanced: How does the carboxyl group in this compound influence its copolymer’s thermal properties?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Carboxyl groups reduce thermal stability (onset degradation ~180°C vs. ~220°C for non-carboxylated analogs) due to decarboxylation .
  • Differential scanning calorimetry (DSC) : Observe increased glass transition temperatures (Tg) in copolymers due to hydrogen bonding between carboxyl groups .
  • Modify side chains : Introduce alkyl spacers (e.g., ethyl vs. propyl) to reduce intermolecular interactions and lower Tg .

Advanced: What analytical approaches resolve challenges in quantifying trace impurities in this compound?

Methodological Answer:

  • GC-MS : Detect volatile impurities (e.g., residual propylene oxide) with headspace sampling and DB-5 columns .
  • Ion chromatography : Quantify ionic impurities (e.g., chloride from synthesis catalysts) using suppressed conductivity detection .
  • Standard addition method : Spike known impurities into samples to validate recovery rates and calibration curves .

Advanced: How can researchers design reproducible protocols for this compound-based hydrogels?

Methodological Answer:

  • Crosslinking density control : Use photoinitiators (e.g., Irgacure 2959) with UV exposure (365 nm) to standardize gelation times .
  • Swelling studies : Measure equilibrium swelling ratios in PBS (pH 7.4) and correlate with carboxyl group content via titration .
  • Mechanical testing : Apply rheometry (frequency sweep mode) to characterize viscoelastic properties and ensure batch-to-batch consistency .

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